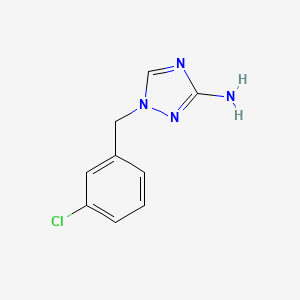

1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4/c10-8-3-1-2-7(4-8)5-14-6-12-9(11)13-14/h1-4,6H,5H2,(H2,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQNEIWBVLGIEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CN2C=NC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427103 | |

| Record name | 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832739-72-7 | |

| Record name | 1-[(3-Chlorophenyl)methyl]-1H-1,2,4-triazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=832739-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chlorobenzyl)-1H-1,2,4-triazol-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of a successful research campaign. These intrinsic characteristics govern a molecule's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety profile. For the novel heterocyclic compound, 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine, a comprehensive physicochemical characterization is paramount to unlocking its therapeutic potential. The 1,2,4-triazole nucleus is a well-established pharmacophore found in a variety of approved drugs, exhibiting a broad spectrum of biological activities. The strategic incorporation of a 3-chlorobenzyl moiety and a 3-amino group suggests a deliberate design to modulate target engagement and pharmacokinetic properties. This guide provides an in-depth analysis of the core physicochemical attributes of this compound, offering both predicted data and detailed experimental protocols for their empirical determination. This dual approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to advance this promising molecule through the development pipeline.

Compound Profile: this compound

A clear understanding of the molecular identity is the starting point for any physicochemical assessment.

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 832739-72-7[1][2] |

| Molecular Formula | C₉H₉ClN₄[3][4] |

| Molecular Weight | 208.65 g/mol [4] |

| Chemical Structure | (See Diagram Below) |

digraph "Chemical_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=500, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Nodes for the atoms N1 [label="N", pos="0,0!"]; N2 [label="N", pos="0.866,-0.5!"]; C3 [label="C", pos="0.866,-1.5!"]; N4 [label="N", pos="0,-2!"]; C5 [label="C", pos="-0.866,-1.5!"]; N_amine [label="NH₂", pos="1.732,-2!"]; C_benzyl [label="CH₂", pos="-1.732,-2.5!"]; C_ring1 [label="C", pos="-2.598,-3!"]; C_ring2 [label="C", pos="-3.464,-2.5!"]; C_ring3 [label="C", pos="-4.33,-3!"]; C_ring4 [label="C", pos="-4.33,-4!"]; C_ring5 [label="C", pos="-3.464,-4.5!"]; C_ring6 [label="C", pos="-2.598,-4!"]; Cl [label="Cl", pos="-5.196,-2.5!"];

// Edges for the bonds N1 -- N2 [dir=none]; N2 -- C3 [dir=none]; C3 -- N4 [dir=none]; N4 -- C5 [dir=none]; C5 -- N1 [dir=none]; C3 -- N_amine [dir=none]; C5 -- C_benzyl [dir=none]; C_benzyl -- C_ring1 [dir=none]; C_ring1 -- C_ring2 [dir=none]; C_ring2 -- C_ring3 [dir=none]; C_ring3 -- C_ring4 [dir=none]; C_ring4 -- C_ring5 [dir=none]; C_ring5 -- C_ring6 [dir=none]; C_ring6 -- C_ring1 [dir=none]; C_ring3 -- Cl [dir=none];

// Aromatic ring representation (approximated) edge [style=dashed, dir=none]; C_ring1 -- C_ring3; C_ring2 -- C_ring4; C_ring3 -- C_ring5; C_ring4 -- C_ring6; C_ring5 -- C_ring1; C_ring6 -- C_ring2; }

Figure 1: Chemical structure of this compound.

Predicted Physicochemical Properties

In the absence of extensive published experimental data for this specific molecule, we turn to validated in silico prediction tools. These computational models, such as those within ACD/Percepta, MarvinSketch, and SwissADME, leverage vast databases of experimentally determined properties to provide reliable estimates for novel compounds.[5][6][7] Such predictions are invaluable in the early stages of drug discovery for prioritizing candidates and designing further experiments.

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 160-180 (estimated) | Influences solubility, dissolution rate, and formulation strategies. A crystalline solid with a defined melting point is generally preferred for oral dosage forms. This estimate is based on the melting points of structurally similar 1,2,4-triazol-3-amine derivatives. |

| pKa (Acid Dissociation Constant) | Basic pKa: ~3.5; Acidic pKa: ~10.5 | Governs the ionization state of the molecule at different physiological pH values, which in turn affects solubility, permeability, and target binding. The predicted basic pKa is attributed to the amino group, while the acidic pKa is associated with the triazole ring protons. |

| logP (Octanol-Water Partition Coefficient) | 1.9 | A measure of lipophilicity. A balanced logP is crucial for good membrane permeability and aqueous solubility. A value around 2 suggests a favorable balance for oral absorption. |

| Aqueous Solubility (logS) | -2.5 | Indicates the intrinsic solubility in water. This predicted value suggests that the compound is likely to be sparingly soluble, a common challenge for drug candidates that often requires formulation strategies to enhance bioavailability. |

Experimental Determination of Physicochemical Properties: Protocols and Rationale

While in silico predictions provide a valuable starting point, experimental verification is the gold standard in drug development. The following section details robust, field-proven protocols for the determination of key physicochemical properties of this compound.

Melting Point Determination

Rationale: The melting point is a fundamental physical property that provides an indication of the purity and crystalline nature of a compound. A sharp melting point range is indicative of a pure substance.

Experimental Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is ramped up at a rate of 10-20 °C/min for a preliminary determination. For an accurate measurement, the temperature is ramped up slowly (1-2 °C/min) as it approaches the approximate melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

-

Replicates: The measurement is performed in triplicate to ensure reproducibility.

pKa Determination by Potentiometric Titration

Rationale: The acid dissociation constant (pKa) is a critical parameter that dictates the extent of ionization of a drug molecule at a given pH. This, in turn, influences its solubility, absorption, and interaction with biological targets. Potentiometric titration is a highly accurate and reliable method for determining pKa values.

References

A Guide to the Spectroscopic Analysis of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

This technical guide provides an in-depth exploration of the spectroscopic techniques used to characterize the novel heterocyclic compound, 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine. This document is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the synthesis and analysis of new chemical entities. The methodologies and interpretations presented herein are grounded in established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), offering a comprehensive framework for the structural elucidation of this and similar molecules.

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The specific substitution pattern of this compound makes it a compound of interest for further investigation. Accurate and thorough spectroscopic analysis is paramount for confirming its identity, purity, and for establishing a baseline for future studies.

Molecular Structure and Key Features

The structural integrity of a synthesized compound is the bedrock of all subsequent biological and pharmacological evaluation. For this compound, with the molecular formula C₉H₉ClN₄ and a molecular weight of 208.65 g/mol , a combination of spectroscopic methods is essential for unambiguous confirmation.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Core Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

¹H NMR Spectroscopy: Mapping the Protons

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The expected chemical shifts for this compound in a suitable deuterated solvent (e.g., DMSO-d₆) are detailed below. The choice of DMSO-d₆ is strategic, as it can effectively solvate the molecule and allow for the observation of exchangeable protons from the amine group.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| Aromatic-H (C2', C4', C5', C6') | 7.20 - 7.50 | Multiplet (m) | 4H | The protons on the 3-chlorobenzyl ring will appear in the aromatic region. The exact splitting pattern will be complex due to meta and ortho coupling. Similar aromatic protons in related triazole derivatives resonate in this range.[3] |

| Triazole-H (C5-H) | 8.00 - 8.50 | Singlet (s) | 1H | The proton on the triazole ring is expected to be deshielded due to the electronegativity of the adjacent nitrogen atoms, resulting in a downfield shift. This is a characteristic peak for 1,2,4-triazole systems.[3][4] |

| Methylene-H (CH₂) | 5.30 - 5.50 | Singlet (s) | 2H | The benzylic protons are adjacent to the electron-withdrawing triazole ring, causing a downfield shift. The absence of adjacent protons results in a singlet. This is consistent with data from similar N-benzyl substituted triazoles.[5] |

| Amine-H (NH₂) | 5.00 - 6.00 | Broad Singlet (br s) | 2H | The protons of the primary amine are exchangeable and often appear as a broad signal. The chemical shift can vary with concentration and temperature. This signal will disappear upon the addition of D₂O, a key confirmatory test.[5] |

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule and information about their chemical environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| Triazole-C (C3) | 155.0 - 160.0 | The carbon atom of the triazole ring bonded to the amine group is expected to be significantly deshielded. This is a typical range for substituted C3 carbons in 1,2,4-triazoles.[5] |

| Triazole-C (C5) | 145.0 - 150.0 | The C5 carbon of the triazole ring will also be in a downfield region due to the influence of the adjacent nitrogen atoms. |

| Aromatic-C (C1', C2', C3', C4', C5', C6') | 125.0 - 140.0 | The six carbons of the 3-chlorobenzyl ring will produce a series of signals in the aromatic region. The carbon attached to the chlorine atom (C3') will be influenced by the halogen's electronegativity and will have a distinct chemical shift. |

| Methylene-C (CH₂) | 50.0 - 55.0 | The benzylic carbon is expected in this region, influenced by the attached aromatic and triazole rings. |

Infrared (IR) Spectroscopy: Probing the Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The key vibrational frequencies expected for this compound are outlined below.

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode | Significance |

| N-H (Amine) | 3100 - 3400 | Stretching (asymmetric and symmetric) | The presence of sharp to broad peaks in this region is a strong indication of the primary amine group.[1] |

| C-H (Aromatic) | 3000 - 3100 | Stretching | These absorptions confirm the presence of the aromatic ring. |

| C-H (Aliphatic) | 2850 - 3000 | Stretching | Corresponds to the methylene (CH₂) group. |

| C=N (Triazole Ring) | 1500 - 1600 | Stretching | Characteristic stretching vibrations of the C=N bonds within the triazole ring are expected in this region.[1] |

| C=C (Aromatic) | 1450 - 1600 | Stretching | Multiple bands in this region are indicative of the aromatic ring. |

| C-N (Triazole Ring) | 1300 - 1400 | Stretching | These vibrations further confirm the presence of the triazole heterocycle.[1] |

| C-Cl | 700 - 800 | Stretching | A strong absorption in this region would suggest the presence of the C-Cl bond on the aromatic ring. |

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable information about its structure through the analysis of its fragmentation pattern. For this compound, electrospray ionization (ESI) would be a suitable technique.

Expected Observations:

-

Molecular Ion Peak ([M+H]⁺): The most crucial piece of information is the mass-to-charge ratio (m/z) of the protonated molecule. For C₉H₉ClN₄, the expected [M+H]⁺ peak would be at approximately m/z 209.0588. The presence of a characteristic isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in a smaller peak at m/z 211, further confirming the presence of a single chlorine atom.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion can provide structural insights. A likely and significant fragmentation would be the cleavage of the benzylic C-N bond, leading to the formation of the 3-chlorobenzyl cation (m/z 125) and the 1H-1,2,4-triazol-3-amine radical cation. The 3-chlorobenzyl cation is a stable fragment and is expected to be a prominent peak in the spectrum.

Experimental Protocols

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

To confirm the amine protons, acquire a second spectrum after adding a drop of D₂O to the NMR tube and shaking. The NH₂ peak should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon.

-

IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a more rapid analysis of the solid sample.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Analysis: Introduce the sample into an electrospray ionization mass spectrometer (ESI-MS). Acquire the spectrum in positive ion mode to observe the [M+H]⁺ ion.

Visualizing the Molecular Structure and Fragmentation

References

- 1. Synthesis, Characterization and Pharmacological Screening of Some Substituted 1,2,3- & 1,2,4-Triazoles [article.sapub.org]

- 2. scbt.com [scbt.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. elar.urfu.ru [elar.urfu.ru]

An In-Depth Technical Guide to the Crystal Structure of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine: From Synthesis to Supramolecular Architecture

This guide provides a comprehensive technical overview of the synthesis, characterization, and single-crystal X-ray diffraction analysis of the title compound, 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine. While a specific public crystal structure for this exact molecule is not available, this document serves as a validated workflow and predictive analysis based on established principles and data from closely related structures. It is intended for researchers, medicinal chemists, and drug development professionals working with triazole-based heterocyclic compounds.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological effects, including antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties.[2][3][4] Marketed drugs such as the antifungal agent Fluconazole and the antiviral Ribavirin feature this heterocyclic core, highlighting its importance in drug design.[5] The polar nature of the triazole ring can enhance the solubility and overall pharmacological profile of a drug candidate.[4]

The title compound, this compound, combines the privileged 1,2,4-triazole-3-amine moiety with a 3-chlorobenzyl substituent. The position of the chloro group on the benzyl ring is a critical design element, as it can significantly influence binding affinities with biological targets through specific halogen bonding and other non-covalent interactions. A thorough understanding of its three-dimensional structure at the atomic level is therefore paramount for elucidating structure-activity relationships (SAR) and guiding further drug development efforts. This guide outlines the necessary steps to achieve this understanding, from initial synthesis to the detailed analysis of its crystal structure.

Synthesis and Spectroscopic Characterization

A robust and verifiable synthesis protocol is the foundation of any structural analysis. The following section details a plausible and well-documented synthetic route for this compound, followed by the essential spectroscopic methods for its characterization.

Synthetic Protocol

The synthesis of N-benzylated triazoles is typically achieved through the alkylation of the triazole ring with a suitable benzyl halide. The following is a detailed, step-by-step methodology.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a solution of 1H-1,2,4-triazol-3-amine (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (2.0 eq) as a base.

-

Addition of Alkylating Agent: To the stirred suspension, add 3-chlorobenzyl chloride (1.1 eq) dropwise at room temperature.

-

Reaction Progression: Heat the reaction mixture to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: DMF is an excellent polar aprotic solvent for this type of N-alkylation reaction, as it readily dissolves the reactants and facilitates the Sₙ2 reaction mechanism.

-

Base: Potassium carbonate is a sufficiently strong base to deprotonate the triazole ring, creating the nucleophile, while being mild enough to avoid side reactions.

-

Purification: Column chromatography is essential to separate the desired N1-alkylated product from any potentially formed N2 or N4 isomers and unreacted starting materials.

Spectroscopic Verification

Before proceeding to crystal growth, the identity and purity of the synthesized compound must be unequivocally confirmed.

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons of the 3-chlorobenzyl group (around δ 7.2-7.4 ppm), a singlet for the benzylic CH₂ protons (around δ 5.4 ppm), a singlet for the triazole ring proton (around δ 8.0-8.2 ppm), and a broad singlet for the NH₂ protons. |

| ¹³C NMR | Resonances for the aromatic carbons, the benzylic carbon, and the two distinct carbons of the triazole ring. |

| Mass Spec (ESI-MS) | A prominent [M+H]⁺ peak at m/z 209.05885, consistent with the molecular formula C₉H₉ClN₄.[6] |

| FT-IR (cm⁻¹) | Characteristic absorption bands for N-H stretching (amine), C-H stretching (aromatic and aliphatic), C=N and N-N stretching (triazole ring), and C-Cl stretching. |

Single-Crystal X-ray Diffraction: A Window into the Solid State

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This section outlines the workflow for obtaining and analyzing the crystal structure of the title compound.

Crystal Growth Methodologies

The growth of high-quality single crystals is often the most challenging step. Several techniques should be attempted in parallel.

-

Slow Evaporation: A saturated solution of the compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

-

Vapor Diffusion: A concentrated solution of the compound in a solvent is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The gradual diffusion of the anti-solvent vapor into the solution reduces the compound's solubility, promoting crystallization.

Data Collection and Structure Refinement

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. Diffraction data are collected using a modern diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution: The collected diffraction intensities are used to solve the phase problem, typically using direct methods or Patterson synthesis, to obtain an initial electron density map.

-

Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods. Anisotropic displacement parameters are applied to non-hydrogen atoms, and hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Diagram 1: Workflow for Crystal Structure Determination

Caption: A typical workflow from synthesis to final structural analysis.

Predictive Analysis of the Crystal Structure

Based on the known structures of related 1,2,4-triazole derivatives and fundamental principles of molecular interactions, we can predict the key structural features of this compound.

Molecular Geometry

The molecule consists of a planar 1,2,4-triazole ring linked via a methylene bridge to a 3-chlorophenyl group. The bond lengths and angles within the triazole and phenyl rings are expected to be in their normal ranges.[7] A key conformational variable is the torsion angle between the planes of the triazole and phenyl rings, which will be influenced by the crystal packing forces.

Diagram 2: Molecular Structure of the Title Compound

Caption: The chemical structure of this compound.

Supramolecular Assembly and Intermolecular Interactions

The supramolecular architecture of the crystal will be dominated by hydrogen bonds involving the amine group. The two hydrogen atoms of the -NH₂ group can act as hydrogen bond donors, while the nitrogen atoms of the triazole ring can act as acceptors. This is likely to lead to the formation of robust hydrogen-bonded networks, such as dimers or chains, which are common in amino-substituted nitrogen heterocycles.

Key Predicted Interactions:

-

N-H···N Hydrogen Bonds: The primary amine group is expected to form strong hydrogen bonds with the nitrogen atoms of the triazole rings of adjacent molecules. This is a highly directional and stabilizing interaction that will likely dictate the primary packing motif.

-

π-π Stacking: The aromatic triazole and chlorophenyl rings may engage in π-π stacking interactions, further stabilizing the crystal lattice.

-

C-H···π Interactions: The benzyl CH₂ protons or aromatic C-H protons could interact with the electron-rich π systems of neighboring rings.

-

Halogen Bonding: The chlorine atom could potentially act as a halogen bond donor, interacting with a nucleophilic atom on an adjacent molecule, although this is generally a weaker interaction.

Diagram 3: Predicted Hydrogen Bonding Network

Caption: A likely dimeric hydrogen bonding motif.

Hypothetical Crystallographic Data

The following table presents a plausible set of crystallographic data for the title compound, consistent with a small organic molecule of this nature.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₉H₉ClN₄ |

| Formula Weight | 208.65 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.20 |

| b (Å) | 21.77 |

| c (Å) | 7.85 |

| β (°) | 108.4 |

| Volume (ų) | 1330 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.042 |

| Absorption Coefficient (mm⁻¹) | 0.35 |

| F(000) | 432 |

| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.120 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis, characterization, and in-depth structural analysis of this compound. By following the outlined protocols, researchers can obtain a high-resolution crystal structure, which is indispensable for understanding its physicochemical properties and biological activity.

The predictive analysis suggests that the supramolecular structure will be governed by strong N-H···N hydrogen bonds, leading to a stable and well-ordered crystalline lattice. The elucidation of this structure will provide critical insights for the rational design of new, more potent 1,2,4-triazole derivatives for various therapeutic applications. Future work should focus on co-crystallization studies with target proteins to directly visualize binding interactions and further validate its potential as a drug candidate.

References

- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. lifechemicals.com [lifechemicals.com]

- 6. PubChemLite - this compound (C9H9ClN4) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Executive Summary

This technical guide provides a comprehensive analysis of the solubility and chemical stability of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine, a heterocyclic compound of interest in pharmaceutical research. We present detailed, field-proven protocols for determining equilibrium solubility across a range of pharmaceutically relevant solvents and for assessing chemical stability under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. The experimental workflows are designed to be self-validating, with an emphasis on the causality behind methodological choices. Key quantitative data are summarized in tabular format for ease of comparison, and logical workflows are visualized using diagrams. This document is intended for researchers, scientists, and drug development professionals to support formulation design, packaging decisions, and risk mitigation strategies.[1][2]

Introduction

This compound (CAS 832739-72-7) is a substituted triazole derivative.[3][4] The 1,2,4-triazole moiety is a key pharmacophore found in a wide array of therapeutic agents, notably antifungal and anticancer drugs.[5][6] The physicochemical properties of an active pharmaceutical ingredient (API), such as solubility and stability, are critical determinants of its biopharmaceutical performance and shelf-life. Poor aqueous solubility can limit oral bioavailability, while chemical instability can lead to loss of potency and the formation of potentially toxic degradation products.

Therefore, a thorough understanding of these attributes is paramount during early-stage drug development. This guide establishes a foundational understanding of the compound's behavior in various chemical environments, providing the necessary insights to guide formulation and analytical method development.[2][7]

Molecular Structure and Basic Properties:

-

Chemical Name: 1-[(3-chlorophenyl)methyl]-1,2,4-triazol-3-amine[4]

-

Molecular Formula: C₉H₉ClN₄[4]

-

Molecular Weight: 208.65 g/mol

-

Structure:

(Note: A representative image would be placed here in a final document. The structure contains a 1,2,4-triazole ring, a primary amine group, and a 3-chlorobenzyl substituent.)

(Note: A representative image would be placed here in a final document. The structure contains a 1,2,4-triazole ring, a primary amine group, and a 3-chlorobenzyl substituent.)

Solubility Assessment

The solubility of an API is a key factor influencing its dissolution rate and subsequent absorption. The presence of the triazole ring and a primary amine group suggests the potential for hydrogen bonding, which typically enhances solubility in polar solvents.[5] We outline the equilibrium shake-flask method, a gold-standard technique for solubility determination.

Causality of Solvent Selection

The chosen solvents span a range of polarities and hydrogen bonding capabilities to build a comprehensive solubility profile.

-

Polar Protic Solvents (Water, Ethanol, Methanol): These solvents can act as both hydrogen bond donors and acceptors, making them likely to effectively solvate the polar functional groups of the target molecule.[5] Water is the most biologically relevant solvent.

-

Polar Aprotic Solvents (Acetonitrile, DMSO, Acetone): These can accept hydrogen bonds and have significant dipole moments, which can facilitate the dissolution of polar compounds.[8]

-

Non-Polar Solvent (Hexane): Included to establish a baseline for solubility in lipophilic environments.

Experimental Protocol: Equilibrium Solubility Determination

This protocol ensures that the solution reaches equilibrium, providing a true measure of solubility at a specified temperature.

-

Preparation: Add an excess amount of this compound to a series of glass vials, ensuring a visible amount of solid remains undissolved.

-

Solvent Addition: Add a known volume (e.g., 5 mL) of each selected solvent to its respective vial.

-

Equilibration: Seal the vials and place them in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C) for 24-48 hours. The extended time is crucial to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for at least 2 hours to let the undissolved solids settle. Alternatively, centrifuge the samples at a moderate speed (e.g., 5000 rpm for 15 minutes).

-

Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter (e.g., PTFE or PVDF) to remove any remaining solid particles. This step is critical to prevent artificially high results.

-

Quantification: Dilute the filtered sample with a suitable mobile phase to fall within the linear range of a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8]

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor.

Visualization: Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Data Summary: Solubility of this compound at 25 °C

| Solvent Class | Solvent | Polarity Index | Solubility (mg/mL) [Predicted] |

| Polar Protic | Water | 10.2 | Moderately Soluble |

| Methanol | 5.1 | Soluble | |

| Ethanol | 4.3 | Soluble | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Freely Soluble |

| Acetonitrile | 5.8 | Sparingly Soluble | |

| Acetone | 5.1 | Sparingly Soluble | |

| Non-Polar | Hexane | 0.1 | Insoluble |

| Note: The qualitative solubility descriptors are based on typical behavior for amino-triazole compounds.[5][9] Actual quantitative values must be determined experimentally. |

Stability Assessment: Forced Degradation Studies

Forced degradation (or stress testing) is a critical component of drug development, designed to identify potential degradation products and pathways.[10][11] This data is essential for developing stability-indicating analytical methods and for understanding the intrinsic stability of the molecule.[1][7] The conditions described below are based on ICH guideline Q1A.[11]

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the API in the presence of its degradation products, excipients, and impurities.

-

Rationale: Reverse-phase HPLC with UV detection is chosen for its robustness, specificity, and wide applicability to compounds with UV chromophores, such as the subject triazole derivative.[12][13]

-

Protocol:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (or a suitable buffer like phosphate buffer, pH 7). A typical starting point is 70:30 (Acetonitrile:Water).[13]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at a wavelength of maximum absorbance (e.g., 260 nm, to be determined by UV scan).

-

Validation: The method must be validated to demonstrate specificity, linearity, accuracy, and precision. Specificity is confirmed by analyzing stressed samples to ensure that degradation product peaks are well-resolved from the main API peak.

-

Experimental Protocols for Forced Degradation

For each condition, a solution of the API (e.g., 1 mg/mL in a suitable solvent) is prepared and subjected to the stress. A control sample is stored under normal conditions.

-

Acidic Hydrolysis:

-

Treat the API solution with 0.1 M HCl.

-

Incubate at 60 °C for up to 48 hours.

-

Withdraw samples at predetermined time points (e.g., 2, 8, 24, 48 hours).

-

Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

-

Causality: Acidic conditions can protonate the amine and triazole nitrogens, potentially catalyzing hydrolytic cleavage of bonds.[1]

-

-

Basic Hydrolysis:

-

Treat the API solution with 0.1 M NaOH.

-

Incubate at 60 °C for up to 48 hours.

-

Withdraw samples at time points and neutralize with 0.1 M HCl before analysis.

-

Causality: Basic conditions can deprotonate parts of the molecule, making it susceptible to nucleophilic attack by hydroxide ions.

-

-

Oxidative Degradation:

-

Treat the API solution with 3-6% hydrogen peroxide (H₂O₂).

-

Store at room temperature for up to 48 hours.

-

Withdraw samples and analyze directly.

-

-

Thermal Degradation:

-

Store the solid API in a temperature-controlled oven at 80 °C for 7 days.

-

Also, reflux a solution of the API for 24 hours.

-

Dissolve the solid sample or dilute the solution sample for analysis.

-

Causality: High temperatures provide the energy to overcome activation barriers for decomposition reactions.[1]

-

-

Photolytic Degradation:

-

Expose both the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).

-

Use a suitable photostability chamber. A control sample should be wrapped in aluminum foil to exclude light.

-

Prepare samples for analysis.

-

Visualization: Forced Degradation Study Workflow

References

- 1. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 2. acdlabs.com [acdlabs.com]

- 3. This compound(SALTDATA: FREE) | 832739-72-7 [chemicalbook.com]

- 4. PubChemLite - this compound (C9H9ClN4) [pubchemlite.lcsb.uni.lu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijsdr.org [ijsdr.org]

- 12. Separation and analysis of triazole antifungal in biological matrices by liquid chromatography: a review [pharmacia.pensoft.net]

- 13. Stability-Indicating HPLC Method for Posaconazole Bulk Assay - PMC [pmc.ncbi.nlm.nih.gov]

The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The 1,2,4-triazole ring system has emerged as a prominent and versatile heterocyclic scaffold in medicinal chemistry, underpinning the structure of numerous clinically approved drugs.[1][2][3] Its unique physicochemical properties—including metabolic stability, capacity for hydrogen bonding, and its role as a bioisostere for amide or ester groups—make it a highly attractive core for the design of novel therapeutic agents.[2][4][5] This technical guide provides a comprehensive review of 1,2,4-triazole derivatives, delving into their synthetic strategies, diverse pharmacological activities, and underlying mechanisms of action. We will explore their established role as potent antifungal agents and their growing significance in the development of anticancer, antibacterial, and antiviral therapies.[6] This document is intended to serve as an authoritative resource for researchers and scientists, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on the future of this indispensable pharmacophore.

The 1,2,4-Triazole Core: Physicochemical & Structural Merits

The five-membered aromatic ring of 1,2,4-triazole, with its three nitrogen atoms and two carbon atoms, possesses a unique combination of features that are highly advantageous for drug design.[5][7] The molecule exists in two tautomeric forms, 1H- and 4H-, with the 1H-tautomer being the more stable.[1][5]

Key Attributes:

-

Metabolic Stability: The triazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug.[4][8]

-

Hydrogen Bonding: The nitrogen atoms act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with biological targets like enzyme active sites.[2]

-

Dipole Character & Solubility: The polar nature of the triazole nucleus often enhances the solubility of drug candidates, a critical factor for bioavailability.[2][3]

-

Bioisosterism: The 1,2,4-triazole ring can serve as a bioisostere of amide, ester, or carboxyl groups, allowing chemists to replace metabolically labile groups while retaining or enhancing biological activity.[4]

-

Synthetic Versatility: A wide array of synthetic methods have been developed, allowing for the facile introduction of diverse substituents at various positions of the triazole ring, enabling extensive structure-activity relationship (SAR) studies.[1][9]

These properties have led to the incorporation of the 1,2,4-triazole moiety into a multitude of blockbuster drugs, including the antifungal agents fluconazole and itraconazole, the antiviral ribavirin, and the anxiolytic alprazolam.[1][3]

General Synthetic Strategies

The construction of the 1,2,4-triazole core is a well-established field in organic chemistry, with numerous reliable methods available. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials. Many modern approaches also focus on green chemistry principles, utilizing microwave or ultrasound assistance to improve yields and reduce reaction times.[10] Common strategies often involve starting materials such as hydrazines, amidrazones, imidates, and hydrazones.[7][11][12]

A generalized workflow for the synthesis of functionalized 1,2,4-triazole derivatives, particularly those leading to Schiff bases which are common intermediates for further elaboration, is depicted below.

Caption: Generalized workflow for the synthesis of 1,2,4-triazole derivatives.

Experimental Protocol: Synthesis of a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol Derivative

This protocol is a representative example of a common synthetic route to produce a versatile 1,2,4-triazole Schiff base intermediate.[13]

Step 1: Synthesis of 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol

-

Reactant Preparation: In a 250 mL round-bottom flask, combine thiocarbohydrazide (0.1 mol) and benzoic acid (0.1 mol).

-

Reaction: Heat the mixture gently in an oil bath. The temperature should be gradually increased to initiate the reaction, which is typically accompanied by the evolution of water vapor.

-

Heating: Continue heating for approximately 20-30 minutes until the mixture solidifies.

-

Work-up: Cool the flask to room temperature. Add a 10% aqueous sodium carbonate solution to the solid mass and stir until the solid dissolves.

-

Precipitation: Filter the solution to remove any insoluble impurities. Acidify the clear filtrate with dilute hydrochloric acid until precipitation is complete.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallize from ethanol to obtain the pure triazole intermediate.

Step 2: Synthesis of the Schiff Base

-

Reactant Preparation: Dissolve the 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (0.01 mol) synthesized in Step 1 in absolute ethanol in a 100 mL round-bottom flask.

-

Addition of Aldehyde: To this solution, add a substituted benzaldehyde (e.g., 4-chlorobenzaldehyde) (0.01 mol) and a few drops of glacial acetic acid as a catalyst.

-

Reflux: Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture in an ice bath. The Schiff base product will precipitate out.

-

Purification: Collect the solid by filtration, wash with cold ethanol, and dry. Recrystallize from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure product.

-

Characterization: Confirm the structure of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Pharmacological Profile and Mechanistic Insights

The true value of the 1,2,4-triazole scaffold lies in its broad and potent biological activities.[1][6] Derivatives have been developed to target a wide array of pathogens and disease pathways.

A. Antifungal Activity

1,2,4-triazoles are the cornerstone of modern antifungal therapy.[14] Drugs like fluconazole and voriconazole are widely used to treat systemic fungal infections.[15][16]

Mechanism of Action: The primary mechanism of action for antifungal triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[16][17] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By binding to the heme iron in the enzyme's active site, triazoles block the demethylation of lanosterol, leading to the accumulation of toxic sterol intermediates and depletion of ergosterol. This disrupts membrane integrity and function, ultimately inhibiting fungal growth.[16][18]

Caption: Mechanism of action of antifungal 1,2,4-triazole derivatives.

Structure-Activity Relationship (SAR):

-

A 2,4-difluorophenyl group is a common feature in potent antifungal agents, contributing to strong binding.

-

The presence of a tertiary hydroxyl group is often crucial for activity.

-

Modification of side chains can modulate spectrum of activity, potency, and pharmacokinetic properties. For example, long tail structures like in itraconazole can enhance activity.[15]

Table 1: Antifungal Activity of Representative 1,2,4-Triazole Derivatives

| Compound Type | Fungal Strain | MIC (μg/mL) | Reference Drug (MIC μg/mL) | Source |

| Schiff Base (5d) | Microsporum gypseum | 15.62 | Ketoconazole (62.5) | [13] |

| Schiff Base (5e) | Microsporum gypseum | 15.62 | Ketoconazole (62.5) | [13] |

| Triazole-Thione (37) | Candida albicans | <200 | - | [1] |

| Triazole-Thione (37) | Aspergillus niger | <200 | - | [1] |

B. Anticancer Activity

The 1,2,4-triazole nucleus is a privileged scaffold in the design of novel anticancer agents due to its ability to interact with various oncogenic targets.[2][19]

Mechanisms of Action: The anticancer effects of triazole derivatives are diverse and target-specific. Key mechanisms include:

-

Kinase Inhibition: Many derivatives are designed to target the ATP-binding site of protein kinases that are overactive in cancer cells.

-

Tubulin Polymerization Inhibition: Some compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.

-

Aromatase and Steroid Sulfatase Inhibition: Triazoles like Letrozole are potent aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[2]

-

Topoisomerase Inhibition and DNA Interaction: Certain derivatives can inhibit topoisomerases or directly interact with DNA, preventing cancer cell replication.[19]

Table 2: Anticancer Activity of Selected 1,2,4-Triazole Derivatives

| Compound Class | Cell Line | IC50 (μM) | Mechanism | Source |

| Triazole-based | Various human cancer cells | Varies | Kinase Inhibition, etc. | [2][3] |

| Letrozole | - | - | Aromatase Inhibitor | [2] |

| Ribavirin analogue | - | 19 | - | [15] |

C. Antibacterial Activity

With the rise of antibiotic resistance, there is an urgent need for new chemical entities to combat bacterial infections.[20][21] 1,2,4-triazole derivatives have shown significant promise in this area.[20]

Mechanisms of Action: While not as universally defined as their antifungal mechanism, proposed antibacterial actions include inhibition of essential bacterial enzymes and disruption of cell wall synthesis. Hybrid molecules, which combine the triazole core with other known antibacterial pharmacophores like quinolones, have shown particular promise in overcoming resistance.[5][21]

Table 3: Antibacterial Activity of Novel 1,2,4-Triazole Derivatives

| Compound ID | Bacterial Strain | MIC (μg/mL) | Reference Drug (MIC μg/mL) | Source |

| Schiff Base (33d) | E. coli, S. aureus, et al. | 2-35x > Ampicillin | Ampicillin | [20] |

| Azomethine (1a-g) | P. aeruginosa | 16 | Streptomycin (2-15) | [20] |

| Triazolothiadiazole (2) | Multiple strains | 16 | Streptomycin (2-15) | [20] |

| Schiff Base (5m) | S. aureus | 31.25 | Streptomycin (62.5) | [13] |

D. Antiviral Activity

The 1,2,4-triazole scaffold is present in the broad-spectrum antiviral drug Ribavirin, highlighting its potential in this therapeutic area.[4][8] Research has expanded to explore derivatives active against a range of viruses, including influenza, herpes simplex (HSV), and hepatitis C (HCV).[4][22]

Mechanism of Action: Triazole-based antivirals can act through various mechanisms, such as inhibiting viral polymerases or other enzymes essential for viral replication. Their structural similarity to purine nucleosides allows some derivatives to be incorporated into viral RNA or DNA, causing lethal mutations.[4]

Structure-Activity Relationship (SAR):

-

Lipophilicity: Lipophilic substituents on attached aryl rings are often correlated with higher activity.[4]

-

Stereochemistry: For some derivatives, only specific isomers (e.g., E-isomers over Z-isomers) exhibit significant antiviral activity, indicating a highly specific interaction with the target.[4]

-

Rigid Structure: A rigid bond between the triazole and adjacent aryl rings is often a feature of active compounds.[4]

Key Biological Assay Protocol

Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a novel 1,2,4-triazole derivative, a fundamental assay for evaluating antifungal potential.

-

Preparation of Compound Stock: Dissolve the synthesized triazole derivative in dimethyl sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL).

-

Preparation of Microtiter Plates:

-

Dispense 100 µL of sterile fungal growth medium (e.g., RPMI-1640) into all wells of a 96-well microtiter plate.

-

Add 100 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 100 µL from well to well across the plate. Discard the final 100 µL from the last well. This creates a concentration gradient.

-

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain (e.g., Candida albicans) on an appropriate agar plate.

-

Prepare a suspension of the fungal cells in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard.

-

Dilute this suspension in the fungal growth medium to achieve a final inoculum concentration of approximately 0.5–2.5 x 10³ cells/mL.

-

-

Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate.

-

Controls: Include a positive control (fungus in medium, no compound) and a negative control (medium only) on each plate. A drug control with a known antifungal (e.g., fluconazole) should also be run in parallel.

-

Incubation: Cover the plate and incubate at 35°C for 24-48 hours.

-

Reading the MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by using a spectrophotometric plate reader.

Future Perspectives and Challenges

The 1,2,4-triazole scaffold remains a cornerstone of medicinal chemistry with immense potential for future drug development.[6][19] Key future directions include:

-

Combating Drug Resistance: A primary challenge, particularly in antifungal and antibacterial applications, is the emergence of drug-resistant strains.[20] The design of novel triazole derivatives that can evade resistance mechanisms or the creation of hybrid molecules that have multiple modes of action is a critical area of research.[21]

-

Improving Selectivity: For applications like cancer therapy, enhancing the selectivity of triazole derivatives for cancer cells over healthy cells is paramount to minimizing off-target effects and improving therapeutic index.[2][19]

-

Exploring New Targets: While many triazoles target well-known enzymes, future research will likely focus on identifying and validating novel biological targets for this versatile scaffold.

Conclusion

The 1,2,4-triazole nucleus is a truly privileged structure in drug discovery, characterized by its favorable physicochemical properties, synthetic accessibility, and broad spectrum of biological activities.[1][6] From its established dominance in antifungal therapy to its expanding role in oncology, bacteriology, and virology, the triazole core continues to provide a robust foundation for the development of new and effective therapeutic agents. The ongoing exploration of its structure-activity relationships and mechanisms of action promises to yield next-generation drugs capable of addressing some of the most pressing global health challenges.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. benthamdirect.com [benthamdirect.com]

- 3. researchgate.net [researchgate.net]

- 4. [image] Antiviral activity of 1,2,4-triazole derivatives (microreview) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An updated review on diverse range of biological activities of 1,2,4-triazole derivatives: Insight into structure activity relationship | CoLab [colab.ws]

- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. dspace.nuft.edu.ua [dspace.nuft.edu.ua]

- 9. eurekaselect.com [eurekaselect.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 13. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemconsai.com [chemconsai.com]

- 15. researchgate.net [researchgate.net]

- 16. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 18. isres.org [isres.org]

- 19. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antibacterial activity study of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benthamdirect.com [benthamdirect.com]

Unlocking the Therapeutic Potential of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine: A Technical Guide to Target Identification and Validation

Abstract

The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, renowned for its versatile pharmacophoric properties and presence in a multitude of clinically approved drugs.[1][2][3] This technical guide provides an in-depth exploration of the potential therapeutic targets for the specific derivative, 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine. While direct biological data for this exact compound is limited, this document extrapolates from the extensive research on structurally related 1,2,4-triazole compounds to propose a rational, evidence-based roadmap for identifying and validating its therapeutic applications. We will delve into key signaling pathways and molecular targets where this scaffold has shown significant activity, and provide detailed, field-proven experimental protocols for robust target validation. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic promise of novel triazole derivatives.

The 1,2,4-Triazole Scaffold: A Privileged Structure in Drug Discovery

The five-membered 1,2,4-triazole ring is a bioisostere for amide, ester, and carboxylic acid functionalities, enabling it to engage in a wide array of non-covalent interactions with biological targets.[4][5] Its unique physicochemical properties, including metabolic stability and the capacity for its nitrogen atoms to act as hydrogen bond acceptors and metal chelators, contribute to its broad spectrum of pharmacological activities.[6][7] Clinically successful drugs incorporating the 1,2,4-triazole core span a wide range of therapeutic areas, including antifungal agents (e.g., fluconazole, itraconazole), anticancer drugs (e.g., anastrozole, letrozole), antiviral medications (e.g., ribavirin), and anxiolytics (e.g., alprazolam).[1][2][8][9]

The subject of this guide, this compound, possesses key structural motifs—a substituted benzyl group and a primary amine on the triazole ring—that suggest a high potential for biological activity. The following sections will explore the most promising therapeutic avenues and molecular targets based on the established pharmacology of analogous compounds.

Potential Therapeutic Targets and Mechanisms of Action

Based on extensive literature on 1,2,4-triazole derivatives, we can hypothesize several key therapeutic areas and molecular targets for this compound.

Antifungal Activity: Targeting Ergosterol Biosynthesis

The most well-documented activity of 1,2,4-triazoles is their potent antifungal effect, primarily through the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][7] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

-

Mechanism of Action: A nitrogen atom in the triazole ring coordinates with the heme iron atom within the active site of CYP51, disrupting the demethylation of lanosterol and leading to the accumulation of toxic sterol precursors. This compromises the integrity and function of the fungal cell membrane.[4][7]

Caption: Workflow for validating antifungal activity and CYP51 inhibition.

Anticancer Activity: A Multi-Targeted Approach

Recent research has highlighted the potential of 1,2,4-triazole derivatives as anticancer agents, acting through various mechanisms.[2][10]

-

Kinase Inhibition: Many triazole compounds have been shown to inhibit protein kinases, such as the PIM kinase family (PIM-1, PIM-2, PIM-3), which are serine/threonine kinases implicated in cell cycle progression, survival, and proliferation.[2]

-

Enzyme Inhibition: Other potential targets include carbonic anhydrases and topoisomerases, enzymes that are often overexpressed in cancer cells and play critical roles in tumor growth and metastasis.[10]

-

Modulation of Apoptosis and Autophagy: Some derivatives can induce programmed cell death (apoptosis) or autophagic pathways in cancer cells.[10]

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Redirecting [linkinghub.elsevier.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to PF-04447943: A Selective PDE9A Inhibitor for Neuroscientific and Therapeutic Research

A Note on Chemical Identification: This guide focuses on the potent and selective phosphodiesterase 9A (PDE9A) inhibitor commonly known as PF-04447943. The CAS number for this compound is 1082744-20-4 . Initial inquiries referencing CAS number 832739-72-7 identify a different molecule, 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine. Given the extensive body of research and relevance to drug development professionals, this document will detail the properties and applications of PF-04447943.

Introduction

PF-04447943 is a cell-permeable, brain-penetrant pyrazolo[3,4-d]pyrimidinone compound that has garnered significant attention in the scientific community.[1] Developed by Pfizer, it functions as a highly potent and selective inhibitor of phosphodiesterase 9A (PDE9A), an enzyme crucial for the degradation of cyclic guanosine monophosphate (cGMP).[2] Due to the critical role of cGMP signaling in neuronal function, particularly in processes underlying synaptic plasticity, learning, and memory, PF-04447943 has emerged as an invaluable chemical probe for investigating these pathways.[3][4] Its potential therapeutic applications have been explored in conditions ranging from Alzheimer's disease to Sickle Cell Disease.[5][6] This guide provides a comprehensive overview of its chemical properties, mechanism of action, biological effects, and practical applications for the research scientist.

Physicochemical Properties of PF-04447943

A thorough understanding of a compound's physical and chemical characteristics is fundamental to its effective application in experimental settings.

| Property | Value |

| Chemical Name | 6-((3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one[1] |

| Synonym(s) | PF 04447943, PF04447943, Phosphodiesterase 9A Inhibitor[1] |

| CAS Number | 1082744-20-4[1] |

| Molecular Formula | C₂₀H₂₅N₇O₂[1][7] |

| Molecular Weight | 395.46 g/mol [1][7] |

| Physical Form | Solid, off-white[1] |

| Solubility | Soluble in DMSO (up to 50 mg/mL) and 0.1N HCl(aq)[1][7] |

| Storage | Store at -20°C, protect from light[1] |

| SMILES | N2(C--INVALID-LINK--c3[nH]c4--INVALID-LINK--=O)C5CCOCC5">C@HC)Cc1ncccn1[1] |

| InChI Key | IWXUVYOOUMLUTQ-CZUORRHYSA-N[1] |

Mechanism of Action: Targeting the cGMP Signaling Pathway

The primary molecular target of PF-04447943 is the enzyme PDE9A. This enzyme displays a very high affinity for cGMP, making it a key regulator of cGMP levels, particularly those generated independently of the nitric oxide (NO) pathway.[8]

-

cGMP Synthesis: In neurons, cGMP is synthesized by guanylate cyclases. While soluble guanylate cyclase (sGC) is activated by nitric oxide, particulate guanylate cyclase (pGC) is activated by natriuretic peptides (NPs). PDE9A predominantly regulates the cGMP pool generated by the NP-pGC pathway.[8]

-

PDE9A-Mediated Hydrolysis: PDE9A hydrolyzes cGMP into its inactive form, 5'-GMP, thus terminating the signaling cascade.

-

Inhibition by PF-04447943: PF-04447943 acts as a competitive inhibitor at the active site of PDE9A. It demonstrates high affinity for human, rhesus monkey, and rat PDE9A with Kᵢ values of 2.8 nM, 4.5 nM, and 18 nM, respectively.[1] Crucially, it is highly selective for PDE9A over other phosphodiesterase families (PDE1-8, 10, and 11), ensuring targeted engagement with minimal off-target effects.[2]

-

Downstream Effects: By inhibiting PDE9A, PF-04447943 prevents the breakdown of cGMP, leading to its accumulation within the cell. Elevated cGMP levels activate downstream effectors, most notably Protein Kinase G (PKG). PKG, in turn, phosphorylates a variety of substrate proteins, including those involved in synaptic plasticity, such as the GluR1 subunit of AMPA receptors, which can enhance synaptic strength and cognitive function.[2][9]

Biological Activity and Research Applications

PF-04447943 has been demonstrated to modulate key neuronal processes in vitro and improve cognitive function in preclinical animal models.

-

Synaptic Plasticity and Neurite Outgrowth: In cultured rat hippocampal neurons, PF-04447943 significantly promotes neurite outgrowth and the formation of synapses at concentrations between 30-100 nM.[2] This effect is crucial for neuronal development and repair. It has also been shown to facilitate long-term potentiation (LTP), a cellular correlate of learning and memory, in hippocampal slices.[2]

-

Cognitive Enhancement: Systemic administration of PF-04447943 in rodents has been shown to dose-dependently increase cGMP levels in the cerebrospinal fluid, confirming its ability to engage its target in the central nervous system.[2] This target engagement translates to improved performance in various cognitive tasks, including the novel object recognition test and Y-maze spatial recognition.[2]

-

Clinical Investigations: The compound has been advanced into clinical trials. A Phase 2 study investigated its efficacy in patients with mild to moderate Alzheimer's disease, though it did not show significant improvement in cognition over placebo in this trial.[6] Additionally, a Phase 1b study in patients with Sickle Cell Disease (SCD) found that PF-04447943 was well-tolerated and reduced the levels of biomarkers associated with vaso-occlusion, suggesting a potential therapeutic role in this condition.[5]

Experimental Protocol: In Vitro Neurite Outgrowth Assay

This protocol outlines a method to assess the effect of PF-04447943 on the growth of neurites from primary neurons, a key functional readout of neuronal health and plasticity.

Methodology:

-

Plate Coating: a. Aseptically place 12 mm glass coverslips into a 24-well culture plate. b. Coat coverslips with 0.1 mg/mL Poly-L-lysine solution and incubate overnight at room temperature or for 2 hours at 37°C.[10] c. Aspirate the coating solution and wash three times with sterile, deionized water. Allow to dry completely.

-

Primary Neuron Isolation and Plating: a. Isolate hippocampi from embryonic day 18 (E18) rat pups following approved institutional animal care guidelines. b. Dissociate the tissue enzymatically (e.g., with trypsin) and mechanically to obtain a single-cell suspension. c. Plate the neurons onto the coated coverslips at a density of 20,000-40,000 cells/well in a suitable neuronal culture medium (e.g., Neurobasal medium supplemented with B-27 and GlutaMAX).

-

Compound Administration: a. After 24 hours in culture to allow for cell adherence, prepare serial dilutions of PF-04447943 in culture medium. A suggested concentration range is 10 nM to 1000 nM. b. Include a vehicle control group treated with the same final concentration of DMSO as the highest drug concentration. c. Carefully replace half of the medium in each well with the medium containing the appropriate drug or vehicle concentration.

-

Incubation and Fixation: a. Incubate the treated neurons for an additional 48 to 72 hours at 37°C in a humidified 5% CO₂ incubator. b. After incubation, gently aspirate the medium and fix the cells by adding 4% paraformaldehyde (PFA) for 20-30 minutes at room temperature.[10] c. Wash the coverslips three times with 1x Phosphate-Buffered Saline (PBS).

-

Immunocytochemistry: a. Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes. b. Block non-specific binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour at room temperature. c. Incubate with a primary antibody against a neuronal marker, such as β-III tubulin (1:500 dilution), overnight at 4°C.[10] d. Wash three times with PBS. e. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:1000) and a nuclear counterstain (e.g., DAPI) for 2 hours at room temperature, protected from light. f. Wash three times with PBS and mount the coverslips onto microscope slides.

-

Image Acquisition and Analysis: a. Acquire images using a fluorescence microscope or a high-content imaging system. b. Use automated image analysis software (e.g., ImageJ with NeuronJ plugin, or commercial software) to trace and measure the total length of neurites. Normalize the total neurite length to the number of neurons (DAPI-stained nuclei) in each field of view.

Commercial Suppliers

PF-04447943 is available for research purposes from several reputable chemical suppliers, including:

Conclusion

PF-04447943 is a well-characterized, potent, and selective PDE9A inhibitor that serves as a critical tool for investigating cGMP-mediated signaling pathways in the central nervous system. Its ability to enhance synaptic plasticity and cognitive function in preclinical models underscores the therapeutic potential of targeting PDE9A. While clinical success in Alzheimer's disease has been elusive, its utility in other areas like Sickle Cell Disease highlights the diverse roles of cGMP signaling. For researchers in neuroscience and drug development, PF-04447943 remains an indispensable compound for elucidating the complex mechanisms governing neuronal health and function.

References

- 1. PDE9 Inhibitor, PF-04447943 [sigmaaldrich.com]

- 2. The selective phosphodiesterase 9 (PDE9) inhibitor PF-04447943 (6-[(3S,4S)-4-methyl-1-(pyrimidin-2-ylmethyl)pyrrolidin-3-yl]-1-(tetrahydro-2H-pyran-4-yl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one) enhances synaptic plasticity and cognitive function in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Virtual Screening-Accelerated Discovery of a Phosphodiesterase 9 Inhibitor with Neuroprotective Effects in the Kainate Toxicity In Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PF‐04447943, a Phosphodiesterase 9A Inhibitor, in Stable Sickle Cell Disease Patients: A Phase Ib Randomized, Placebo‐Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A multicenter, double-blind, placebo-controlled trial of the PDE9A inhibitor, PF-04447943, in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Phosphodiesterase 9A Controls Nitric-oxide Independent cGMP and Hypertrophic Heart Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Neurite Outgrowth Assay - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Protocol for the Regioselective Synthesis of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine

Abstract

This application note provides a comprehensive and validated laboratory protocol for the synthesis of 1-(3-chlorobenzyl)-1H-1,2,4-triazol-3-amine, a key scaffold in medicinal and agrochemical research. The 1,2,4-triazole ring is a vital structural component in a wide array of biologically active compounds, acting as a pharmacophore in pharmaceuticals and pesticides.[1][2] This guide details a robust method centered on the direct N-alkylation of 3-amino-1,2,4-triazole with 3-chlorobenzyl chloride. We delve into the causality behind experimental choices, focusing on achieving high regioselectivity for the N1-isomer. The protocol includes a step-by-step methodology, purification techniques, characterization data, and critical safety considerations, designed for researchers in organic synthesis and drug development.

Introduction and Scientific Context

The 3-amino-1,2,4-triazole moiety is a privileged heterocyclic system due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] The functionalization of the triazole ring, particularly at the N1 position, allows for the exploration of chemical space to develop novel therapeutic agents. The target molecule, this compound, incorporates a substituted benzyl group, a common feature in pharmacologically active molecules for establishing hydrophobic and steric interactions with biological targets.

The primary challenge in the synthesis of N-substituted 3-amino-1,2,4-triazoles is controlling the site of alkylation. The 3-amino-1,2,4-triazole scaffold presents multiple nucleophilic nitrogen atoms (N1, N2, N4, and the exocyclic amino group), which can lead to a mixture of isomers.[1][2] This protocol employs conditions optimized for the selective alkylation at the N1 position, which is often favored due to thermodynamic and electronic factors.

Reaction Scheme:

A depiction of the N-alkylation of 3-amino-1,2,4-triazole with 3-chlorobenzyl chloride.

Materials and Methods

Reagents and Materials

All reagents should be of analytical grade or higher and used as received unless otherwise noted.

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Notes |

| 3-Amino-1,2,4-triazole (Amitrole) | 61-82-5 | 84.08 | 4.20 g | 50.0 | Caution: Potential carcinogen.[5][6] |

| 3-Chlorobenzyl chloride | 620-20-2 | 161.03 | 8.86 g (7.32 mL) | 55.0 | Lachrymator, handle in a fume hood. |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 10.37 g | 75.0 | Anhydrous, finely powdered. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 100 mL | - | Anhydrous grade. |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~500 mL | - | For extraction and chromatography. |

| Hexanes | 110-54-3 | 86.18 | ~500 mL | - | For chromatography. |

| Deionized Water | 7732-18-5 | 18.02 | ~500 mL | - | For work-up. |

| Brine (Saturated NaCl) | 7647-14-5 | 58.44 | ~100 mL | - | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | As needed | - | For drying. |

Equipment

-

250 mL three-neck round-bottom flask

-